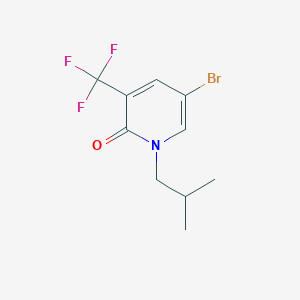
5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Isobutylation: Addition of the isobutyl group.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Cyclization: Formation of the pyridinone ring.
Each step requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, isobutyl halides for isobutylation, and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of bromine or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one can be used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound might be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could explore its interactions with biological targets and pathways.
Medicine
In medicine, derivatives of pyridinone compounds have been studied for their therapeutic potential. This compound could be a candidate for drug development, particularly if it shows promising activity in preliminary biological assays.
Industry
In industry, this compound might find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique chemical properties could be harnessed for specific industrial processes or products.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-isobutyl-3-methylpyridin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
5-Bromo-1-isobutyl-3-(trifluoromethyl)benzene: Similar substituents but different core structure.
Uniqueness
The presence of the trifluoromethyl group in 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrF3NO |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(2)4-15-5-7(11)3-8(9(15)16)10(12,13)14/h3,5-6H,4H2,1-2H3 |
InChI Key |
RPBXLTOTTFPNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=C(C1=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
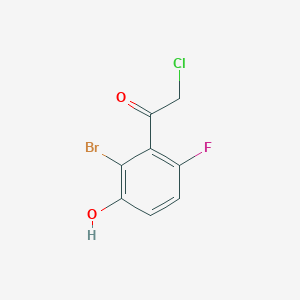
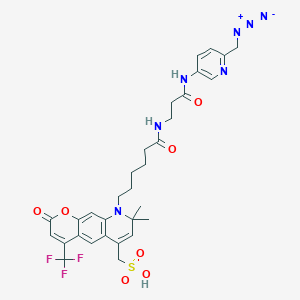
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
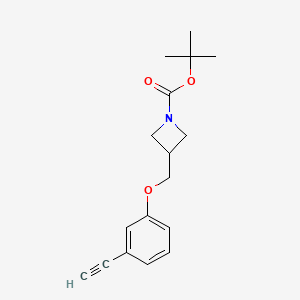
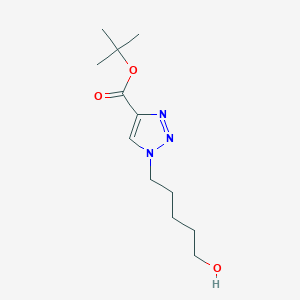
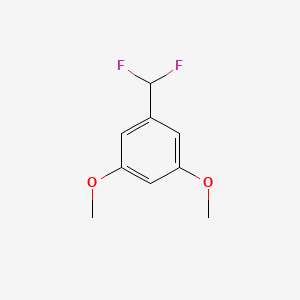

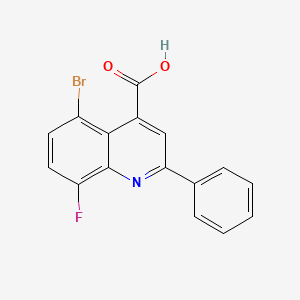
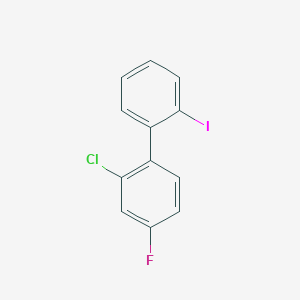
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
